Cav 2.2 blocker 1

描述

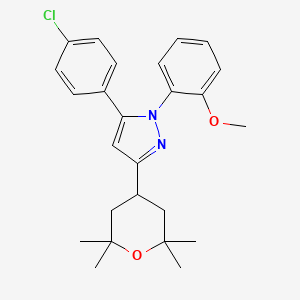

Cav 2.2 blocker 1, also known as compound 9, is a potent inhibitor of N-type calcium channels (Cav 2.2). These channels are crucial for the transmission of pain signals in the nervous system. This compound has an IC50 value of 1 nM, making it highly effective in blocking these channels . This compound is primarily used in scientific research to study pain mechanisms and develop potential pain treatments .

作用机制

Cav 2.2 阻断剂 1 通过阻断 N 型钙通道 (Cav 2.2) 发挥作用。这些通道位于神经末梢,负责响应动作电位钙离子的流入。 通过阻断这些通道,Cav 2.2 阻断剂 1 抑制神经递质的释放,从而减少疼痛传递 。 该化合物与通道上的特定位点结合,稳定其封闭状态并阻止钙离子流入 .

生化分析

Biochemical Properties

Cav 2.2 blocker 1 interacts with the Cav 2.2, a type of voltage-gated calcium channel, and blocks its function . The Cav 2.2 channels are primarily located at nerve terminals, including nociceptive fibers, where they initiate neurotransmitter release . By blocking these channels, this compound can effectively reduce the transmission of pain signals .

Cellular Effects

In the cellular context, this compound impacts various types of cells and cellular processes. It influences cell function by altering the cell signaling pathways, gene expression, and cellular metabolism . By blocking the Cav 2.2 channels, it can disrupt the normal influx of calcium ions, which can have wide-ranging effects on cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the Cav 2.2 channels and blocking the influx of calcium ions . This can lead to changes in gene expression and enzyme activity within the cell .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

准备方法

合成路线和反应条件

Cav 2.2 阻断剂 1 的合成涉及多个步骤,从核心结构的制备开始。合成路线通常包括以下步骤:

核心结构的形成: 这涉及在受控条件下对特定起始材料进行反应,以形成化合物的核心结构。

功能化: 通过烷基化、酰化和卤化等反应将各种官能团引入核心结构。

工业生产方法

Cav 2.2 阻断剂 1 的工业生产遵循类似的合成路线,但规模更大。该过程包括:

反应的放大: 使用工业反应器和优化的条件放大反应,以确保高产率和纯度。

质量控制: 实施严格的质量控制措施,以确保最终产品的稠度和纯度。

包装和储存: 该化合物在受控条件下包装,并在适当的温度下储存以保持其稳定性.

化学反应分析

反应类型

Cav 2.2 阻断剂 1 会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: 还原反应可用于修饰化合物上的官能团。

常见试剂和条件

这些反应中使用的常见试剂和条件包括:

氧化剂: 如高锰酸钾或过氧化氢,用于氧化反应。

还原剂: 如硼氢化钠或氢化铝锂,用于还原反应。

取代试剂: 如卤代烷或酰氯,用于取代反应.

主要产物

这些反应形成的主要产物包括具有修饰官能团的 Cav 2.2 阻断剂 1 的各种衍生物。 这些衍生物通常用于进一步研究,以研究化合物的结构-活性关系 .

科学研究应用

Cav 2.2 阻断剂 1 具有广泛的科学研究应用,包括:

相似化合物的比较

Cav 2.2 阻断剂 1 在其对 N 型钙通道的高效性和选择性方面是独一无二的。类似的化合物包括:

齐考诺肽: 另一种用于疼痛治疗的强效 N 型钙通道阻滞剂.

ω-芋螺毒素: 一类源自芋螺毒液的肽,也靶向 N 型钙通道.

PD173212: 一种 N 型钙通道的小分子抑制剂.

属性

IUPAC Name |

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-3-(2,2,6,6-tetramethyloxan-4-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN2O2/c1-24(2)15-18(16-25(3,4)30-24)20-14-22(17-10-12-19(26)13-11-17)28(27-20)21-8-6-7-9-23(21)29-5/h6-14,18H,15-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDURKOGJFOYENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-cyclopropylisoxazol-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2709116.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2709117.png)

![4-(piperidine-1-sulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2709124.png)

![5-{[(1,3-dioxolan-2-yl)methyl]sulfanyl}-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2709125.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2709128.png)

![Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B2709129.png)

![(2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}prop-2-en-1-one](/img/structure/B2709130.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2709133.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2709135.png)

![2-methyl-4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2709137.png)